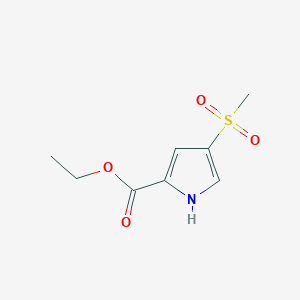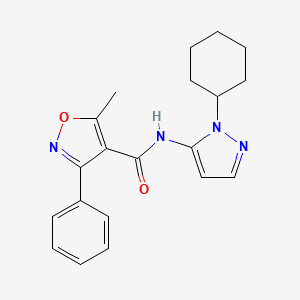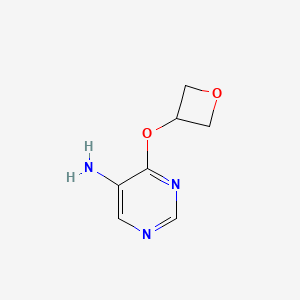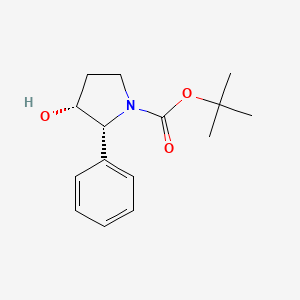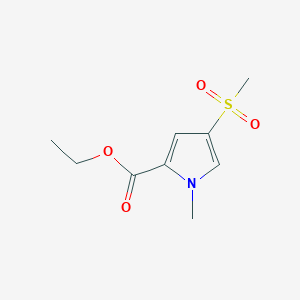
ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS number 1923159-86-7 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities and is found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Wissenschaftliche Forschungsanwendungen
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, a fluorescent probe for imaging, and a ligand for metal-ion coordination. This compound has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Additionally, this compound has been used to study the structure and function of receptors, as well as to study the mechanism of action of hormones.
Wirkmechanismus
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This compound also acts as a fluorescent probe for imaging by binding to the target molecule and emitting a fluorescent signal when exposed to light. Additionally, this compound acts as a ligand for metal-ion coordination by binding to the metal ion and forming a metal–ligand complex.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by this compound can lead to increased levels of acetylcholine in the body. This can have a variety of effects, including increased alertness, improved memory, and improved muscle function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate in lab experiments include its high solubility in water, its low toxicity, and its ease of synthesis. Additionally, this compound is relatively inexpensive and can be synthesized in large quantities. The main limitation of using this compound in lab experiments is its low stability, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
The potential future directions for ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate include its use as a drug candidate, its use as an imaging agent, and its use as a diagnostic tool. Additionally, this compound could be used to study the structure and function of proteins and receptors, as well as to study the mechanism of action of drugs and hormones. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, such as the inhibition of enzymes.
Synthesemethoden
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate. This reaction involves the formation of an ethyl ester of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid as a product. Additionally, this compound can be synthesized through the reaction of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid with ethyl bromide. This reaction involves the formation of an ethyl ester of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid as a product.
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-methylsulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-4-14-9(11)8-5-7(6-10(8)2)15(3,12)13/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMLQIYQCGLRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
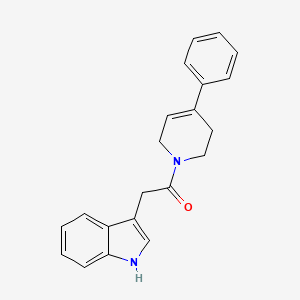
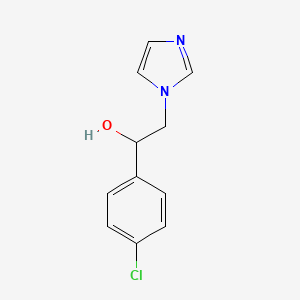

amino}butanoic acid](/img/structure/B6619647.png)
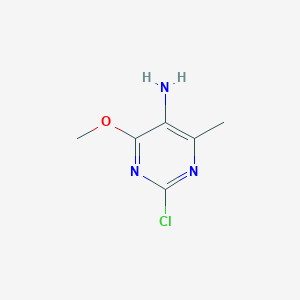

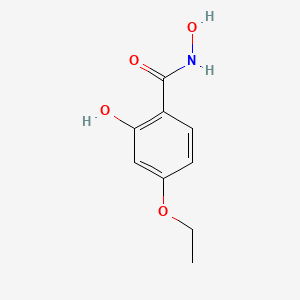
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)

![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
